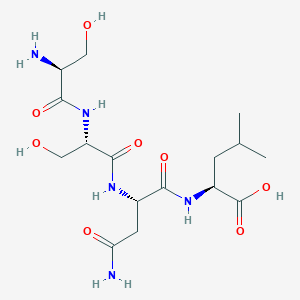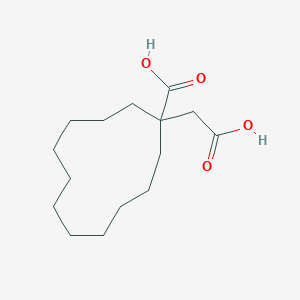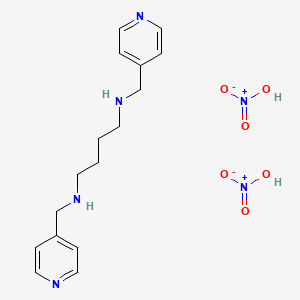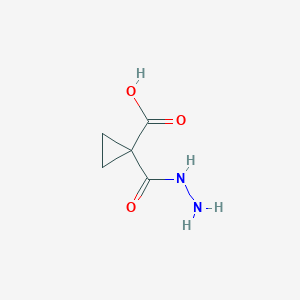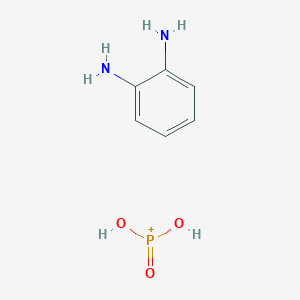![molecular formula C12H16O2 B14250647 Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene- CAS No. 223399-26-6](/img/structure/B14250647.png)
Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[45]decane-6,10-dione, 2-methyl-3-methylene- is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene- typically involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with specific reagents under controlled conditions. For instance, one method involves reacting 6,10-dioxaspiro[4.5]decane-7,9-dione with 1,1-dimethoxy-n,n-dimethyl-methanamin in ethanol to form an intermediate compound. This intermediate can then be further reacted with 2-methylbenzenamine or 3-methylbenzenamine to yield the desired spirocyclic compound .
Industrial Production Methods
While specific industrial production methods for Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene- are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methylene group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene- has several applications in scientific research:
Medicinal Chemistry: It serves as a template for designing prolyl hydroxylase domain inhibitors, which are potential treatments for anemia and ischemia-related diseases.
Materials Science: The unique spirocyclic structure makes it a candidate for developing new materials with specific optical or electronic properties.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.
Mecanismo De Acción
The mechanism of action of Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene- involves its interaction with specific molecular targets. For instance, as a prolyl hydroxylase domain inhibitor, it binds to the active site of the enzyme, competing with the natural substrate and inhibiting its activity. This inhibition can mimic the physiological hypoxic response, leading to the upregulation of erythropoietin and other hypoxia-inducible factors .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[4.5]decane: A simpler spirocyclic compound without the additional functional groups.
6,10-Dioxaspiro[4.5]decane-7,9-dione: A precursor in the synthesis of the target compound.
2,6,6-Trimethyl-10-methylene-1-oxa-spiro[4.5]decane: Another spirocyclic compound with different substituents.
Uniqueness
Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene- is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to inhibit prolyl hydroxylase domains sets it apart from other spirocyclic compounds, making it a valuable template in medicinal chemistry .
Propiedades
Número CAS |
223399-26-6 |
|---|---|
Fórmula molecular |
C12H16O2 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
2-methyl-3-methylidenespiro[4.5]decane-6,10-dione |
InChI |
InChI=1S/C12H16O2/c1-8-6-12(7-9(8)2)10(13)4-3-5-11(12)14/h9H,1,3-7H2,2H3 |
Clave InChI |
IGGREKYBUYISKD-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2(CC1=C)C(=O)CCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


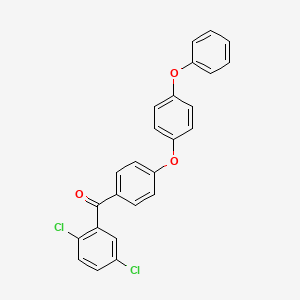
![2-Butanone, 3-(acetyloxy)-1-[(4-methylphenyl)sulfonyl]-4-phenyl-, (3S)-](/img/structure/B14250567.png)
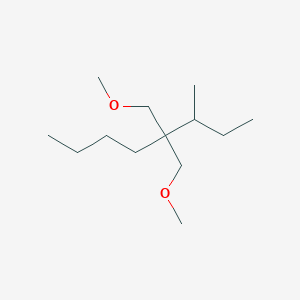
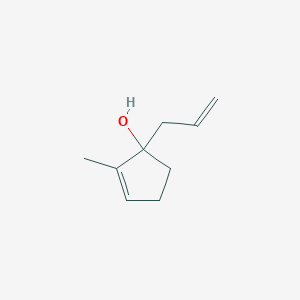
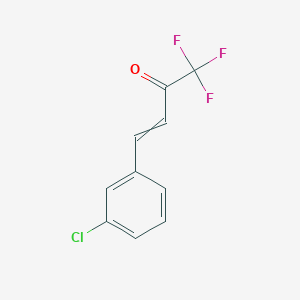
![2H-1-Benzopyran-2-one, 7-[(3,5-dinitrobenzoyl)oxy]-](/img/structure/B14250594.png)
![3,3'-Diethoxy-5,5'-bis[(4-hydroxyphenyl)methyl][1,1'-biphenyl]-2,2'-diol](/img/structure/B14250601.png)
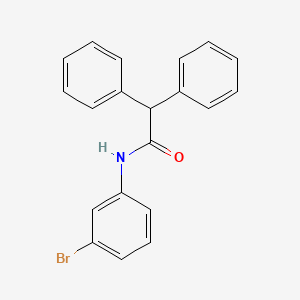
![Naphtho[2,1-b]furan-2-acetic acid, 1-methyl-](/img/structure/B14250609.png)
